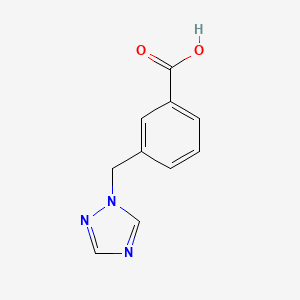

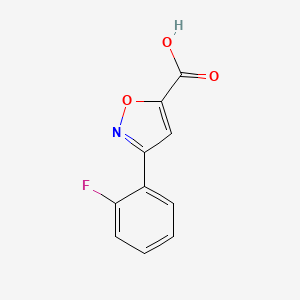

2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

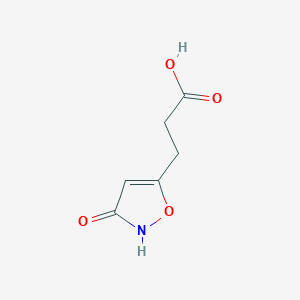

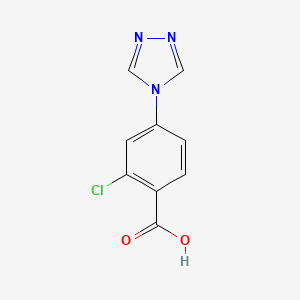

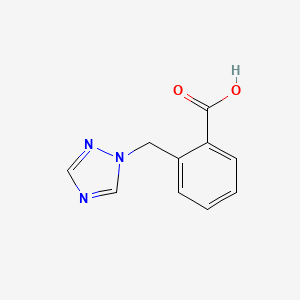

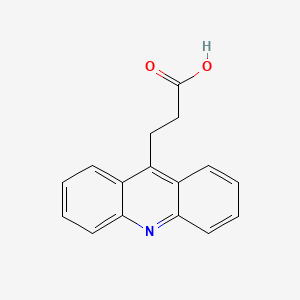

2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid is a unique heterocyclic compound. It is part of a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids . These hybrids have been synthesized and their structures have been established by NMR and MS analysis .

Synthesis Analysis

The synthesis of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids involves a series of steps . The structures of these hybrids were established using NMR and MS analysis .Molecular Structure Analysis

The molecular structure of 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid has been established through NMR and MS analysis .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids have been studied . The synthesis involves a series of reactions, and the products of these reactions have been analyzed using NMR and MS .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid include a molecular weight of 189.17 , a density of 1.39g/cm3 , and a boiling point of 424.1ºC at 760 mmHg . The melting point is reported to be around 300 °C .Aplicaciones Científicas De Investigación

Chemical Synthesis

Summary of Application

The compound is used in chemical synthesis . It’s part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .

Results or Outcomes

The outcomes of using this compound in chemical synthesis would vary greatly depending on the specific reactions or processes. Unfortunately, Sigma-Aldrich does not collect analytical data for this product .

Anticancer Research

Methods of Application

In anticancer research, compounds are typically tested in vitro using cancer cell lines. They may also be tested in vivo using animal models .

Results or Outcomes

The results of such research would depend on the specific experiments conducted. For instance, some 1,2,4-triazole compounds have shown high cytotoxicity against certain carcinoma cells .

Antibiotics and Pesticide Identification

Summary of Application

Coordination polymers based on similar compounds have shown potential in the recognition of antibiotics and pesticides .

Methods of Application

The compound could be incorporated into a coordination polymer and used in a sensor for detecting specific antibiotics and pesticides .

Results or Outcomes

The coordination polymer exhibits high sensitivity and a low detection limit in the recognition of certain antibiotics and pesticides .

Antitumor Activity

Summary of Application

Some coordination polymers based on similar compounds have demonstrated good anti-tumor activity against tested glioma cells .

Methods of Application

The compound could be incorporated into a coordination polymer and tested against glioma cells .

Results or Outcomes

The coordination polymer demonstrates good anti-tumor activity toward the tested glioma cells .

Safety And Hazards

Direcciones Futuras

The future directions for the research and development of 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid and its hybrids could involve their use as a structural optimization platform for the design and development of more selective and potent anticancer molecules . This is based on the in vitro cytotoxic evaluation indicating that some of the hybrids exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines .

Propiedades

IUPAC Name |

2-chloro-4-(1,2,4-triazol-4-yl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClN3O2/c10-8-3-6(13-4-11-12-5-13)1-2-7(8)9(14)15/h1-5H,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCFSKUCISZXKOB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N2C=NN=C2)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50390347 |

Source

|

| Record name | 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50390347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid | |

CAS RN |

842977-29-1 |

Source

|

| Record name | 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50390347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(6-Oxo-8,10a-epoxy-3,4,7,8,10a,10b-hexahydro-2H,-6aH-[1,3]oxazino[2,3-a]isoindol)-7-carboxylic acid](/img/structure/B1307054.png)

![1-[2-(1H-imidazol-1-yl)phenyl]methanamine](/img/structure/B1307055.png)